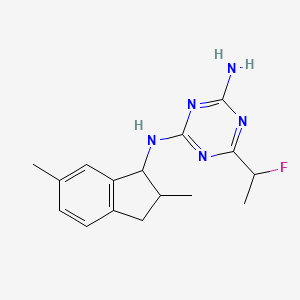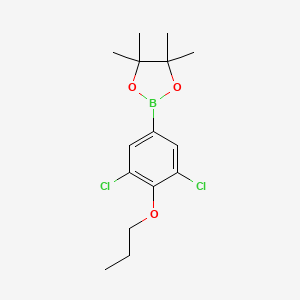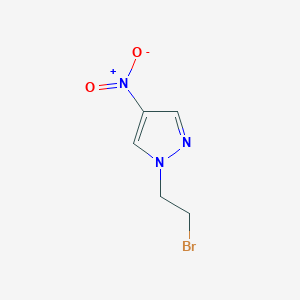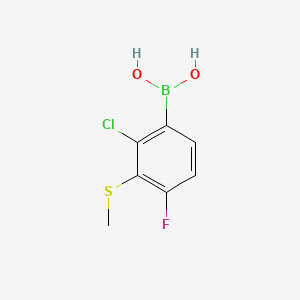
2-Formyl-4-methoxyphenyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Formyl-4-methoxyphenyl acetate: vanillin acetate , is an organic compound with the molecular formula C10H10O4 . It is a derivative of vanillin, a primary component of the extract of the vanilla bean. This compound is known for its pleasant aroma and is used in various applications, including flavoring and fragrance industries .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Formyl-4-methoxyphenyl acetate can be synthesized through the acetylation of vanillin. The reaction involves the use of acetic anhydride and a catalyst such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete acetylation .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 2-Formyl-4-methoxyphenyl acetate can undergo oxidation reactions to form corresponding acids or other oxidized derivatives.
Reduction: It can be reduced using reagents like sodium borohydride to form alcohol derivatives.
Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the formyl and methoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride is a commonly used reducing agent.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitrating agents under acidic conditions.
Major Products:
Oxidation: Formation of acids or quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-Formyl-4-methoxyphenyl acetate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .
Biology and Medicine: In biological research, this compound is used in the study of enzyme-catalyzed reactions and as a model compound for understanding the behavior of similar aromatic aldehydes. It also finds applications in the development of pharmaceuticals due to its structural similarity to bioactive molecules .
Industry: The compound is widely used in the flavor and fragrance industry due to its pleasant aroma. It is also used in the production of perfumes, cosmetics, and food flavorings .
Wirkmechanismus
The mechanism of action of 2-formyl-4-methoxyphenyl acetate involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the methoxy group can influence the compound’s reactivity through electron-donating effects. These interactions can affect the compound’s behavior in biological systems and its efficacy in various applications .
Vergleich Mit ähnlichen Verbindungen
Vanillin: The parent compound of 2-formyl-4-methoxyphenyl acetate, known for its use in flavoring and fragrance.
Ethyl vanillin: A similar compound with an ethoxy group instead of a methoxy group, used for its stronger flavor.
Acetovanillone: Another derivative of vanillin with a ketone group instead of a formyl group.
Uniqueness: this compound is unique due to its specific combination of formyl and methoxy groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various synthetic and industrial applications .
Eigenschaften
CAS-Nummer |
62536-85-0 |
|---|---|
Molekularformel |
C10H10O4 |
Molekulargewicht |
194.18 g/mol |
IUPAC-Name |
(2-formyl-4-methoxyphenyl) acetate |
InChI |
InChI=1S/C10H10O4/c1-7(12)14-10-4-3-9(13-2)5-8(10)6-11/h3-6H,1-2H3 |
InChI-Schlüssel |
AJNKRQSECUQOPV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=C(C=C(C=C1)OC)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4,4,5,5-Tetramethyl-2-(6-methyl-[1,1'-biphenyl]-3-yl)-1,3,2-dioxaborolane](/img/structure/B14018463.png)
![(4-Chloro-2-fluoro-[1,1'-biphenyl]-3-yl)(methyl)sulfane](/img/structure/B14018488.png)
![Sodium 2-chloro-5-(5-chloro-4'-methoxyspiro[adamantane-2,3'-[1,2]dioxetan]-4'-yl)phenyl phosphate](/img/structure/B14018489.png)
![4-methyl-N-[(Z)-(2-nitrophenyl)methylideneamino]benzenesulfonamide](/img/structure/B14018491.png)
![n-[2-(1-Methyl-9h-carbazol-2-yl)ethyl]formamide](/img/structure/B14018497.png)







